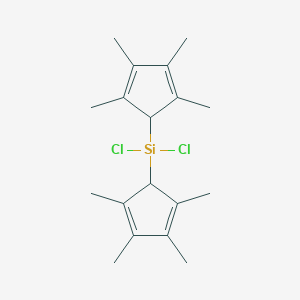
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is an organosilicon compound with the molecular formula C20H28Cl2Si. This compound is notable for its unique structure, which includes two tetramethylcyclopentadienyl ligands attached to a silicon atom. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of tetramethylcyclopentadiene with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
2C9H12+SiCl4→C20H28Cl2Si+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silyl hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted silanes, silanols, siloxanes, and silyl hydrides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is used in various scientific research applications, including:
Catalysis: It serves as a precursor for the synthesis of catalysts used in organic transformations.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Organometallic Chemistry: It is employed in the study of organosilicon compounds and their reactivity.
Biological Studies: The compound is used in the development of silicon-based drugs and biomaterials.
Wirkmechanismus
The mechanism of action of silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- involves the interaction of the silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The tetramethylcyclopentadienyl ligands provide steric protection to the silicon center, influencing its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Uniqueness
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is unique due to the presence of two chlorine atoms, which provide additional sites for chemical modification. This allows for greater versatility in its use as a precursor for various chemical reactions and materials.
Eigenschaften
CAS-Nummer |
89597-04-6 |
|---|---|
Molekularformel |
C18H26Cl2Si |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
dichloro-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C18H26Cl2Si/c1-9-10(2)14(6)17(13(9)5)21(19,20)18-15(7)11(3)12(4)16(18)8/h17-18H,1-8H3 |
InChI-Schlüssel |
AOQJZPDSXBJADH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C1[Si](C2C(=C(C(=C2C)C)C)C)(Cl)Cl)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


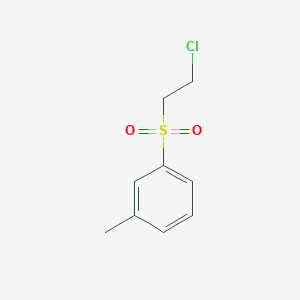
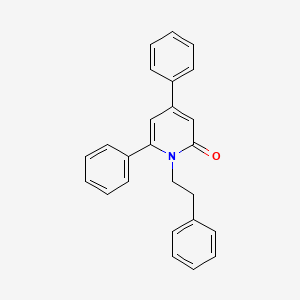
![4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14395012.png)


![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)
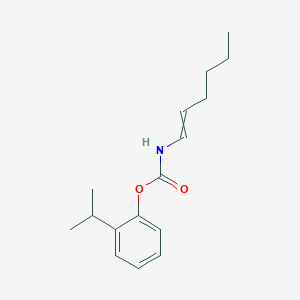

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)

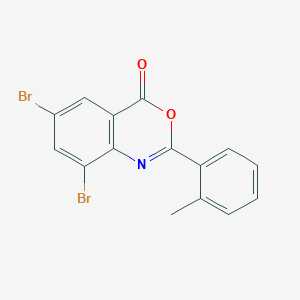
![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)

